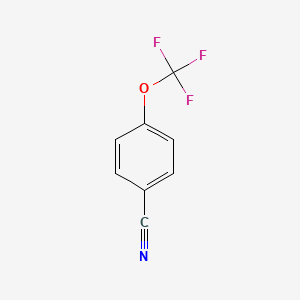

4-(Trifluoromethoxy)benzonitrile

説明

Historical Context of Fluorinated Benzonitriles in Chemical Sciences

The journey of fluorinated organic compounds began in the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The development of organofluorine chemistry was initially slow but gained momentum, particularly with the discovery of methods to introduce fluorine into aromatic rings. nih.gov A significant step in this direction was the development of nucleophilic halogen exchange reactions to produce fluoroaromatic compounds. nih.gov

The introduction of the trifluoromethyl group (-CF3) into aromatic structures marked a pivotal moment in the field. The medicinal use of the trifluoromethyl group dates back to 1928, with research intensifying in the mid-1940s. wikipedia.org This group's ability to alter the electronic and steric properties of molecules made it a valuable tool for medicinal chemists. wikipedia.org

The synthesis of fluorinated benzonitriles, which combines the features of a fluorinated benzene (B151609) ring and a nitrile group, has been an area of active research. Conventional methods for producing fluorinated benzonitriles involve the reaction of chlorinated benzonitriles with a fluorinating agent, such as potassium fluoride, in an aprotic polar solvent. google.com Over the years, more sophisticated methods have been developed, including palladium-catalyzed reactions, to facilitate the synthesis of these valuable compounds. nih.gov

Significance of the Trifluoromethoxy Group in Advanced Molecular Design

The trifluoromethoxy (-OCF3) group is of paramount importance in advanced molecular design due to its unique and advantageous properties. ontosight.ainih.gov It is increasingly utilized in pharmaceutical development to enhance the efficacy and safety of drug candidates. ontosight.ai The trifluoromethoxy group is highly electronegative, which significantly influences a molecule's reactivity and electronic properties. ontosight.ainih.gov

One of the key advantages of incorporating a trifluoromethoxy group is the enhancement of lipophilicity, which can improve a drug's ability to be absorbed and transported within the body. mdpi.comnih.gov This group also contributes to increased metabolic stability, a crucial factor in drug design. mdpi.comnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, which accounts for the high metabolic stability of the trifluoromethyl group, a component of the trifluoromethoxy group. mdpi.com

Current Research Landscape and Emerging Trends for 4-(Trifluoromethoxy)benzonitrile Derivatives

The current research landscape for this compound is diverse, with its derivatives being explored in several cutting-edge applications. It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. nih.gov The unique properties imparted by the trifluoromethoxy group are leveraged to improve the performance of these drug candidates. nih.gov In the agrochemical sector, this compound is used in the formulation of more effective and stable pesticides and herbicides. nih.gov

A significant emerging trend is the use of this compound derivatives in materials science. nih.gov These compounds are being investigated for the development of advanced polymers and coatings with enhanced durability and resistance to environmental factors. nih.gov Furthermore, multifunctional benzonitrile (B105546) derivatives are showing promise in the field of optoelectronics, specifically in the development of organic light-emitting diodes (OLEDs). These materials can exhibit thermally activated delayed fluorescence (TADF), a property that is crucial for creating highly efficient OLED devices.

The ability to synthesize a variety of diaryl ether precursors using methods like the Suzuki–Miyaura coupling partners opens up new avenues for creating complex molecules from this compound derivatives. acs.org This highlights the ongoing innovation in the synthetic applications of this versatile building block.

Physicochemical Properties

Below is an interactive data table comparing the physicochemical properties of this compound and the related compound 4-(Trifluoromethyl)benzonitrile.

| Property | This compound | 4-(Trifluoromethyl)benzonitrile |

| Molecular Formula | C8H4F3NO nih.govepa.gov | C8H4F3N sigmaaldrich.comnist.gov |

| Molecular Weight | 187.12 g/mol nih.govepa.gov | 171.12 g/mol sigmaaldrich.comnist.gov |

| CAS Number | 332-25-2 nih.govepa.gov | 455-18-5 sigmaaldrich.comnist.gov |

| Boiling Point | Not available | 80-81 °C at 20 mmHg sigmaaldrich.comsigmaaldrich.com |

| Melting Point | Not available | 39-41 °C sigmaaldrich.comsigmaaldrich.com |

| Density | Not available | 1.278 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | Not available | n20/D 1.4583 sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHIXOMWXCHJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073163 | |

| Record name | Benzonitrile, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-25-2 | |

| Record name | 4-(Trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization

Novel Synthetic Routes for the Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF3) is a crucial structural motif in medicinal chemistry, valued for its ability to enhance metabolic stability and lipophilicity. mdpi.com Consequently, a variety of methods for its introduction onto aromatic scaffolds have been developed.

Strategies for Trifluoromethoxylation of Benzonitrile (B105546) Scaffolds

Direct trifluoromethoxylation of pre-existing benzonitrile frameworks, particularly from 4-hydroxybenzonitrile (B152051) derivatives, presents a streamlined approach. Electrophilic trifluoromethoxylation using hypervalent iodine(III) reagents, such as Togni and Umemoto-type reagents, has proven effective for the direct conversion of phenols into trifluoromethoxy-containing molecules. mdpi.com Another innovative approach involves the photocatalytic generation of a highly electrophilic intermediate from 4-(trifluoromethoxy)benzonitrile itself, which can then be used to prepare other functionalized molecules. researchgate.net

Radical-based strategies have also emerged as a powerful tool for installing the trifluoromethoxy group. researchgate.net These methods often utilize reagents that can generate the trifluoromethoxy radical (•OCF3), which then adds to the aromatic ring. researchgate.net

Multi-Step Organic Synthesis Approaches

Traditional multi-step syntheses remain relevant for the preparation of this compound.

Williamson Ether Synthesis: This classic method for ether formation involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comkhanacademy.org In the context of this compound, this would typically involve the reaction of a trifluoromethoxide source with a suitable 4-halobenzonitrile. However, the Williamson ether synthesis is generally not suitable for reactions with sp2 hybridized carbons, such as those in aryl halides, limiting its direct application for this specific transformation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This reaction is a cornerstone for synthesizing substituted aromatic compounds. masterorganicchemistry.com It involves the attack of a nucleophile on an electron-deficient aromatic ring that bears a good leaving group. masterorganicchemistry.com For the synthesis of this compound, this could entail the reaction of a trifluoromethoxide anion with a 4-halobenzonitrile that is activated by electron-withdrawing groups. masterorganicchemistry.com The rate of nucleophilic aromatic substitution is significantly influenced by the presence and position of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Synthetic Strategies for the Introduction of the Nitrile Group

The nitrile group is a versatile functional group that can be introduced onto an aromatic ring through various methods.

Cyanation Reactions Utilizing Aromatic Halides

Palladium-catalyzed cyanation of aryl halides has become a widely adopted and efficient method for the synthesis of aryl nitriles. rsc.org This approach offers a significant improvement over traditional methods like the Rosenmund-von Braun reaction, which often require harsh conditions. organic-chemistry.org

Modern palladium-catalyzed cyanation reactions can be performed under mild conditions, often at room temperature or slightly elevated temperatures, using a variety of cyanide sources such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]). organic-chemistry.orgorganic-chemistry.org These methods are compatible with a broad range of functional groups and have been successfully applied to the synthesis of complex molecules. organic-chemistry.org Ligand-free palladium catalysis has also been developed, further simplifying the reaction setup. organic-chemistry.org The choice of solvent, catalyst, and cyanide source can be optimized to achieve high yields and selectivity. organic-chemistry.orgacs.org

Regioselective and Chemoselective Synthesis of this compound Derivatives

Achieving regioselectivity—the preferential reaction at one position over another—is a critical aspect of synthesizing specifically substituted aromatic compounds. In the synthesis of this compound derivatives, controlling the position of both the trifluoromethoxy and nitrile groups is essential.

For instance, in the synthesis of 1,2,4-triazoles, the regioselective [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) has been demonstrated. mdpi.com Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazoles can be achieved with high regioselectivity through the 1,3-dipolar cycloaddition of azides with terminal alkynes catalyzed by copper(I) salts. researchgate.net The electronic properties of substituents on the starting materials can significantly influence the reaction's efficiency and regioselectivity. mdpi.com

Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and socially responsible. wjpmr.com In the synthesis of benzonitriles and their derivatives, several green approaches have been explored.

One strategy involves the use of ionic liquids, which can act as recyclable catalysts and co-solvents, eliminating the need for volatile organic solvents and metal salt catalysts. rsc.orgresearchgate.net This simplifies the separation process and reduces waste. rsc.orgresearchgate.net Solvent-free reaction conditions, where reactants are ground together, also represent a green alternative to traditional solvent-based methods. wjpmr.com

Continuous Flow Synthesis Techniques for Enhanced Yield and Safety

Continuous flow synthesis has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing. This technique involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction occurs. The small dimensions of these reactors facilitate rapid mixing and superior heat transfer, allowing for precise control over reaction conditions such as temperature and residence time.

For the synthesis of complex molecules, this level of control can lead to higher yields and selectivity compared to batch methods. The ability to add reactants at different points along the reactor length helps to minimize the formation of by-products from sequential reactions. In the context of producing fluorinated compounds like this compound, continuous flow methods can be particularly advantageous.

A key benefit of continuous flow synthesis is the enhancement of process safety. By their nature, flow reactors handle only small volumes of material at any given moment. This is especially critical when dealing with highly reactive or hazardous intermediates, as it significantly reduces the risk associated with potential thermal runaways or accidental releases. For instance, the synthesis of certain pharmaceuticals in a continuous flow setup allows for remote operation, further enhancing operator safety. The application of this technology can be crucial for reactions that are difficult to control on a large scale in batch reactors.

Minimization of Hazardous Materials and Optimization of Waste Streams

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. A key aspect of this is the minimization of hazardous materials and the optimization of waste streams. In the synthesis of nitrile compounds, this can involve replacing traditionally used toxic reagents with safer alternatives. For example, some processes have moved away from the heavy use of strong acids and certain cyanide sources to reduce the generation of harmful waste products.

Process Development and Scale-Up Considerations in Academic Synthesis

The transition of a synthetic route from a laboratory-scale academic setting to large-scale industrial production presents numerous challenges. A method that is effective on a small scale may not be viable for industrial production due to factors such as cost, safety, and scalability of the reaction conditions. Therefore, it is crucial for academic research to consider these factors during the initial process development.

An example of successful scale-up is the development of a non-chromatographic process for the multi-hundred-gram production of a related compound, 4,5-diamino-2-(trifluoromethyl)benzonitrile, which achieved a high yield and purity over four synthetic steps. This demonstrates that with careful planning, academic syntheses can be designed for scalability.

Research Findings on Synthetic Routes

| Product | Starting Material | Catalyst/Reagent | Key Findings | Yield | Reference |

| 4-amino-2-trifluoromethylbenzonitrile | m-trifluoromethyl fluorobenzene | Dibromohydantoin, Cuprous cyanide | Three-step process (bromination, cyano replacement, ammonolysis) suitable for industrial production with high purity. | 73-75% | |

| 4-trifluoromethyl benzonitrile | 4-trifluoromethyl chlorobenzene | Palladium acetate, 4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene | Low catalyst dosage, high yield, economically efficient for industrial production. | >90% | |

| 2-chloro- |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Studies of Functional Group Transformations Involving 4-(Trifluoromethoxy)benzonitrile

The nitrile group (–C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. One of the most significant is its reduction to a primary amine (–CH₂NH₂). This conversion is a cornerstone of synthetic organic chemistry, providing a route to valuable building blocks for pharmaceuticals and other materials.

The reduction of nitriles to primary amines can be achieved using several reagents, most notably lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles like the hydride ion (H⁻) from LiAlH₄. libretexts.org The reaction proceeds through an intermediate imine anion, which is then further reduced to the amine. libretexts.org

Table 1: Common Reducing Agents for Nitrile to Primary Amine Conversion

| Reducing Agent | Description |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent that readily reduces nitriles to primary amines. libretexts.org |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd) | A method that uses hydrogen gas and a metal catalyst to achieve the reduction. nih.gov |

| Cobalt Pincer Complex | Homogeneous catalysts, such as cobalt pincer complexes, have been developed for the selective hydrogenation of nitriles to primary amines. nih.gov |

The presence of the trifluoromethoxy group on the aromatic ring can influence the reactivity of the nitrile group through electronic effects. However, the fundamental mechanism of reduction remains the same.

The trifluoromethoxy group (–OCF₃) is a unique substituent that significantly impacts the reactivity of the aromatic ring. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, a property that deactivates the ring towards electrophilic aromatic substitution. beilstein-journals.orglibretexts.org Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr). stackexchange.commasterorganicchemistry.com

The trifluoromethoxy group has been described as a "super-halogen" due to its electronic properties being similar to those of chlorine or fluorine. beilstein-journals.org This group increases the lipophilicity of the molecule compared to its methoxy (B1213986) analog. beilstein-journals.org

In the context of SNAr reactions, the trifluoromethoxy group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. masterorganicchemistry.com This stabilization is crucial for the reaction to proceed. The electron-withdrawing effect is most pronounced at the ortho and para positions relative to the trifluoromethoxy group.

Aromatic Substitution Reactions of this compound and its Derivatives

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. libretexts.orguci.edu The general mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

However, the presence of two deactivating groups on the benzene (B151609) ring of this compound, both the nitrile and the trifluoromethoxy groups, makes electrophilic aromatic substitution reactions challenging. Both groups withdraw electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgscielo.org.mx The trifluoromethoxy group is a deactivating group, and the nitrile group is also strongly deactivating. libretexts.org Deactivating groups generally direct incoming electrophiles to the meta position. uci.edu

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other activated aromatic systems. chemistrysteps.com Unlike SN1 and SN2 reactions, SNAr typically proceeds via an addition-elimination mechanism. chemistrysteps.com A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). masterorganicchemistry.com The leaving group is then eliminated to restore the aromatic system.

The presence of strong electron-withdrawing groups, such as the trifluoromethoxy and nitrile groups, is essential for activating the aromatic ring towards nucleophilic attack. masterorganicchemistry.comchemistrysteps.com These groups stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects. For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. chemistrysteps.com

Another possible mechanism for nucleophilic aromatic substitution is the elimination-addition (benzyne) mechanism, which typically occurs with very strong bases like sodium amide (NaNH₂). chemistrysteps.comyoutube.com This mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate.

A study on the nucleophilic aromatic substitution of polyfluoroarenes with phenothiazine (B1677639) in the presence of a mild base demonstrated the p-selective substitution on octafluorotoluene, where the fluorine atom para to the trifluoromethyl group was substituted. nih.gov This highlights the activating effect of the trifluoromethyl group in SNAr reactions.

Cycloaddition Reactions and the Role of the Trifluoromethoxy Group

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. youtube.com These reactions involve the concerted or stepwise combination of two or more unsaturated molecules. A well-known example is the Diels-Alder reaction, a [4+2] cycloaddition. youtube.com

The trifluoromethyl group can play a significant role in cycloaddition reactions. For instance, trifluoromethyl-containing 1,2-diazabuta-1,3-dienes have been shown to undergo catalyst-free [4+2] cycloaddition with alkenes to form trifluoromethyl-containing tetrahydropyridazines. nih.gov In another example, the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (CF₃CN) has been used to regioselectively synthesize 5-trifluoromethyl-1,2,4-triazoles. mdpi.com

While specific studies on the cycloaddition reactions of this compound itself are not prevalent in the provided search results, the reactivity of the nitrile group as a dienophile or the influence of the trifluoromethoxy group on the diene or dienophile component could be areas for further investigation. The electron-withdrawing nature of the trifluoromethoxy group could potentially influence the frontier molecular orbital energies, thereby affecting the rate and selectivity of cycloaddition reactions. youtube.comyoutube.com

Advanced Studies on Reaction Dynamics and Intermediates

Advanced computational studies on [3+2] cycloaddition reactions have provided deep insights into their reaction dynamics and the nature of transition states and intermediates. These reactions can proceed through either a concerted or a stepwise mechanism. In a concerted mechanism, the two new sigma bonds are formed in a single transition state, although not necessarily synchronously. A stepwise mechanism, on the other hand, involves the formation of a zwitterionic or diradical intermediate.

For the [3+2] cycloaddition of nitriles, the mechanism is often found to be concerted, though highly asynchronous. researchgate.net The polarity of the reaction, influenced by the substituents and the solvent, plays a crucial role in determining the exact nature of the transition state.

While specific studies on the reaction dynamics of this compound are not available, it is plausible to extrapolate from related systems. The strong electron-withdrawing character of the trifluoromethoxy group would likely favor a polar transition state. Computational analysis of similar reactions often reveals a transition state with significant charge separation. The study of reaction dynamics through techniques like intrinsic reaction coordinate (IRC) calculations can map the entire reaction pathway from reactants to products, elucidating the structural and electronic changes that occur. Such studies on related benzonitrile (B105546) cycloadditions would be invaluable in predicting the precise mechanism for this compound.

The potential intermediates in a stepwise cycloaddition would be zwitterionic in nature, with their stability being highly dependent on the solvent polarity. However, for many [3+2] cycloadditions involving nitriles, a concerted, albeit polar, mechanism is generally favored. mdpi.com

Advanced Spectroscopic and Computational Investigations

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms, offering non-destructive, quantitative analysis of species in solution. acs.orgnih.gov For reactions involving 4-(Trifluoromethoxy)benzonitrile, techniques such as in-situ NMR monitoring are invaluable. Given the presence of fluorine, ¹⁹F NMR is particularly insightful. The chemical shift of the trifluoromethoxy (-OCF₃) group is highly sensitive to its electronic environment, making it an excellent probe for tracking changes during a reaction. nih.gov

Mechanistic studies can employ various NMR techniques:

Kinetic Analysis: By acquiring spectra at regular intervals, the concentration of reactants, intermediates, and products can be monitored over time. This allows for the determination of reaction kinetics, helping to distinguish between proposed mechanistic pathways. nih.gov For instance, in a nucleophilic aromatic substitution reaction involving this compound, the rate of disappearance of the starting material and the appearance of the product can be precisely measured.

Intermediate Detection: Specialized NMR techniques, such as those performed at low temperatures, can help detect and characterize transient intermediates that are crucial to understanding the reaction mechanism.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules, which is related to their size. It can be used to identify the association of different species in solution, such as the formation of catalyst-substrate complexes.

A hypothetical study monitoring a reaction of this compound could yield data like that presented in the interactive table below, illustrating the change in concentration of key species over time.

Interactive Data Table: Reaction Monitoring of this compound by NMR

| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 120 | 0.14 | 0.86 |

Note: This data is illustrative of results from an NMR kinetic study.

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Product Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for monitoring reactions and analyzing complex product mixtures, offering exceptional sensitivity and mass accuracy. A particularly relevant technique is Parallel Reaction Monitoring (PRM), which is performed on high-resolution instruments like quadrupole-Orbitrap mass spectrometers. mdpi.comnih.gov This method allows for the targeted quantification of specific ions with high selectivity and confidence. mdpi.comnih.gov

In the context of syntheses involving this compound, HRMS can be used to:

Confirm Product Identity: By providing a highly accurate mass measurement of the product, its elemental composition can be unequivocally determined.

Monitor Reaction Progress: Online or offline sampling of a reaction mixture allows for the detection of the starting material, intermediates, products, and byproducts. waters.comdurham.ac.uk This is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Analyze Complex Mixtures: In cases where multiple products or isomers are formed, the high resolving power of the mass spectrometer can distinguish between them, aiding in the complete characterization of the reaction outcome.

For example, in a cross-coupling reaction to modify the cyano group, HRMS could be used to track the formation of the desired product alongside any potential side-products, as shown in the illustrative table below.

Interactive Data Table: HRMS Analysis of a Hypothetical Reaction Mixture

| Compound | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| This compound | 188.0318 | 188.0315 | -1.6 |

| Desired Product | 250.0869 | 250.0865 | -1.6 |

| Byproduct A | 204.0267 | 204.0264 | -1.5 |

Note: This data is representative of what would be obtained in an HRMS analysis.

Vibrational Spectroscopy (Infrared and Raman) for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and chemical bonds within a molecule. thermofisher.com These methods are complementary and their combined use allows for a more complete vibrational assignment. nih.gov

For this compound, characteristic vibrational modes can be identified:

C≡N Stretch: The nitrile group exhibits a strong, sharp absorption in the IR spectrum and a distinct band in the Raman spectrum, typically in the range of 2220-2240 cm⁻¹. The exact position is sensitive to electronic effects of the substituents on the benzene (B151609) ring.

C-F Stretches: The trifluoromethoxy group gives rise to very strong and characteristic C-F stretching vibrations in the IR spectrum, usually found in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The benzene ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies and intensities. derpharmachemica.comijtsrd.com This aids in the assignment of the experimental spectra. A comparison of experimental and calculated vibrational frequencies for a related molecule, 4-methoxybenzonitrile (B7767037), has been successfully performed, demonstrating the power of this combined approach. nih.govresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C≡N Stretch | ~2230 | ~2230 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-F Stretch (asymmetric) | ~1280 | Weak |

| C-O-C Stretch | ~1220 | ~1220 |

| C-F Stretch (symmetric) | ~1170 | ~1170 |

Note: These are expected frequency ranges based on typical values for the functional groups.

Computational Chemistry Approaches for Understanding Molecular Behavior

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of molecular electronic structure, properties, and reactivity. waters.com For this compound, DFT calculations can provide deep insights. Studies on analogous molecules like 4-methoxybenzonitrile and other benzonitrile (B105546) derivatives have demonstrated that DFT, often using the B3LYP functional, can accurately predict geometries, electronic structures, and spectral properties. researchgate.neticm.edu.pl

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents. nih.gov

Global Reactivity Descriptors: Quantities like chemical potential, hardness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's reactivity. biointerfaceresearch.com

Interactive Data Table: Calculated DFT Properties (Illustrative for a Benzonitrile Derivative)

| Property | Calculated Value |

| HOMO Energy | -8.55 eV |

| LUMO Energy | -1.51 eV |

| HOMO-LUMO Gap | 7.04 eV |

| Chemical Potential (μ) | -5.03 eV |

| Global Hardness (η) | 3.52 eV |

| Global Electrophilicity (ω) | 3.58 eV |

Source: Adapted from DFT calculations on similar molecules. biointerfaceresearch.com

Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity, positing that the capacity for electron density to change along a reaction pathway governs the reaction's course. nih.gov This theory moves beyond simple frontier orbital analysis to provide a more detailed picture of bond formation and cleavage.

MEDT has been successfully applied to understand cycloaddition reactions involving nitrile-containing compounds. rsc.org For a hypothetical cycloaddition involving this compound, an MEDT study would involve:

Topological Analysis of the Electron Localization Function (ELF): The ELF provides a mapping of electron localization in the molecule. Analyzing the changes in the ELF along the reaction coordinate reveals the precise sequence of bond-forming and bond-breaking events, allowing for a detailed, step-by-step mechanistic description.

Bonding Evolution Theory (BET): This analysis, combined with ELF, helps to unravel the asynchronicity of bond formation, providing a nuanced understanding of the transition state. rsc.org

These analyses would clarify whether the reaction proceeds through a concerted or stepwise mechanism and identify the key electronic rearrangements that drive the transformation.

The distribution of electron density in a molecule is fundamental to its reactivity. nih.govresearchgate.net By mapping the electron density and related properties, predictions can be made about how and where a molecule will react.

For this compound, electron density mapping can be used to predict:

Site Selectivity in Electrophilic Aromatic Substitution: The -OCF₃ group is deactivating but ortho-, para-directing, while the -CN group is deactivating and meta-directing. Mapping the electron density and condensed Fukui functions (which indicate the propensity of a site to nucleophilic, electrophilic, or radical attack) can quantitatively predict the most likely position for an incoming electrophile. icm.edu.pl

Nucleophilic Attack at the Nitrile Carbon: The carbon atom of the nitrile group is electrophilic. Mapping the molecular electrostatic potential would highlight this electron-deficient site, confirming its susceptibility to attack by nucleophiles.

Visualizing the changes in electron density as a reaction proceeds from reactant to transition state to product provides an intuitive and powerful picture of the chemical transformation. nih.govresearchgate.net

Applications in Medicinal Chemistry Research

4-(Trifluoromethoxy)benzonitrile as a Versatile Scaffold in Drug Design

This compound is a key building block in medicinal chemistry, primarily due to the advantageous properties conferred by its trifluoromethoxy (-OCF3) group. This functional group significantly influences the physicochemical characteristics of a molecule, making it a valuable component in the design of new drugs.

Enhancement of Lipophilicity and Metabolic Stability through the Trifluoromethoxy Group

The trifluoromethoxy group is highly valued in drug design for its ability to enhance two critical properties of a drug candidate: lipophilicity and metabolic stability. mdpi.comnumberanalytics.com

Metabolic Stability: The metabolic stability of a drug refers to its resistance to being broken down by enzymes in the body, such as the Cytochrome P450 (CYP450) family of enzymes. numberanalytics.comnih.gov A drug with low metabolic stability is cleared from the body quickly, which can reduce its therapeutic effect. The trifluoromethoxy group significantly enhances metabolic stability. mdpi.com The strong carbon-fluorine bonds within the -OCF3 group are resistant to enzymatic cleavage. mdpi.com Furthermore, the group's bulkiness provides steric hindrance, making it difficult for metabolic enzymes to access and oxidize the bond connecting the oxygen to the phenyl ring. mdpi.com This increased resistance to metabolism can lead to a longer drug half-life and improved bioavailability. mdpi.comresearchgate.net

| Property | Effect | Significance in Drug Design |

|---|---|---|

| Lipophilicity | Increases the molecule's affinity for lipids. | Can enhance membrane permeability and absorption. mdpi.com |

| Metabolic Stability | Resists breakdown by metabolic enzymes. | Prolongs the drug's half-life and improves bioavailability. mdpi.comresearchgate.net |

| Electron-withdrawing Nature | Influences the electronic properties of the molecule. | Can modulate binding affinity to the target protein. |

| Hydrogen Bond Acceptance | Reduces the ability of the oxygen to act as a hydrogen bond acceptor. | Diminishes interaction with metabolic enzymes. mdpi.com |

Modulation of Biological Activity and Selectivity of Drug Candidates

The introduction of a trifluoromethoxy group can significantly modulate the biological activity and selectivity of a drug candidate. researchgate.net The strong electron-withdrawing nature of this group can alter the electronic distribution within the molecule, which in turn can affect how it binds to its target protein. researchgate.net This can lead to increased potency and, in some cases, improved selectivity for the intended target over other proteins, which is crucial for minimizing off-target side effects. researchgate.net

For instance, in the development of inhibitors for specific enzymes or receptors, the trifluoromethoxy group can be strategically placed to optimize interactions within the binding pocket. mdpi.com Its unique combination of lipophilicity and electronic properties allows medicinal chemists to fine-tune the structure-activity relationship (SAR) of a compound series, leading to the identification of more effective and selective drug candidates. mdpi.comnih.gov

Development of Androgen Receptor Antagonists

This compound and its close chemical relatives serve as important scaffolds in the development of androgen receptor (AR) antagonists. These are molecules that block the action of androgens, which are male hormones like testosterone (B1683101). This is a key strategy in treating certain hormone-sensitive conditions.

Nonsteroidal Androgen Receptor Antagonists for Dermatological Applications (e.g., sebum control, androgenetic alopecia)

Nonsteroidal androgen receptor antagonists are being researched for skin conditions that are influenced by androgens, such as excessive sebum production (oily skin) and androgenetic alopecia (hormone-related hair loss). researchgate.netnih.gov For example, research has been conducted on compounds like (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent AR antagonist, for its potential to stimulate hair growth and reduce sebum production. nih.govtressless.com Studies in animal models have shown that topical application of such compounds can be effective. nih.govtressless.com The goal is to deliver the drug directly to the pilosebaceous unit (the hair follicle and its associated sebaceous gland) to exert a local effect while minimizing systemic absorption and potential side effects. researchgate.net Other treatments for androgenetic alopecia include minoxidil, finasteride (B1672673), and dutasteride, which work through different mechanisms. skintherapyletter.comnih.gov

| Compound/Treatment | Mechanism of Action | Investigated Application | Key Findings/Status |

|---|---|---|---|

| (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile | Androgen Receptor Antagonist | Hair growth stimulation, sebum reduction | Showed potency in animal models for hair growth and sebum control. nih.gov |

| (R)-4-(1-benzyl-4,4-dimethyl-2-oxopyrrolidin-3-yloxy)-2-(trifluoromethyl)benzonitrile | Androgen Receptor Antagonist | Sebum control | Potent and selective in a hamster ear model. researchgate.net |

| Finasteride (Propecia®) | Type II 5α-reductase inhibitor | Androgenetic Alopecia | Reduces conversion of testosterone to DHT; approved for male pattern baldness. skintherapyletter.comnih.gov |

| Dutasteride (Avodart®) | Type I and II 5α-reductase inhibitor | Androgenetic Alopecia | More potent than finasteride in studies; approved for benign prostatic hyperplasia. skintherapyletter.comnih.gov |

Synthesis of Thiohydantoin Derivatives as Anticancer Agents (e.g., Enzalutamide precursors)

A critical application of trifluoromethyl-substituted benzonitriles is in the synthesis of advanced anticancer drugs, particularly for castration-resistant prostate cancer (CRPC). rhhz.net The structure of 4-(Trifluoromethyl)benzonitrile is a core component of Enzalutamide, a potent second-generation nonsteroidal antiandrogen. Enzalutamide works by blocking multiple steps in the androgen receptor signaling pathway.

The synthesis of Enzalutamide and its analogues often involves the reaction of an isothiocyanate derivative, such as 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, with another chemical component to form the central thiohydantoin ring structure. google.comgoogle.com The precursor, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is typically synthesized from 4-amino-2-(trifluoromethyl)benzonitrile (B20432). google.comgoogle.comepo.org The thiohydantoin scaffold is a five-membered ring containing sulfur and nitrogen, and derivatives of this structure have shown significant anticancer activity. nih.gov The development of efficient and practical synthetic routes for these complex molecules is an area of active research to support the production of these important medicines. rhhz.net

Research into Novel Therapeutic Agents for Neurological Disorders

The unique properties of the trifluoromethoxy group also make this compound a valuable starting point for research into new drugs for neurological disorders. The ability of this group to increase lipophilicity can be advantageous for drugs targeting the central nervous system (CNS), as it can help them cross the blood-brain barrier.

Research has explored the use of 4-(trifluoromethoxy)benzamidine derivatives, synthesized from this compound, as ligands for specific subtypes of NMDA receptors in the brain, namely those containing the GluN2B subunit. researchgate.net These receptors are implicated in a variety of neurological processes and diseases. By modifying the structure of these compounds, researchers aim to develop agents with high affinity and selectivity for these receptors, which could potentially lead to new treatments for various neurological conditions. researchgate.net

Investigation of Enzyme Inhibition and Protein-Ligand Interactions

The this compound moiety has been incorporated into molecules designed to inhibit various enzymes, a common strategy in drug discovery. The trifluoromethoxy group can enhance a compound's ability to cross cell membranes and interact with intracellular targets due to its lipophilicity.

One area of investigation involves inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades neuromodulating fatty acid amides like anandamide. nih.govnih.gov Pharmacological inhibition of FAAH is an attractive therapeutic strategy. nih.gov For instance, derivatives containing a trifluoromethyl group, a close relative of the trifluoromethoxy group, have shown high potency. PF-04457845, a potent FAAH inhibitor, contains a trifluoromethyl group and demonstrates that fluorinated motifs are key for high-potency enzyme inhibition. nih.gov The trifluoromethyl group in this inhibitor contributes to its potent and selective action.

Another significant target is dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. A potent, orally active DPP-IV inhibitor, (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro mdpi.comCurrent time information in Bangalore, IN.enamine.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, which features a trifluoromethyl group, has an IC50 of 18 nM. acs.org This highlights the importance of such fluorinated groups in achieving high inhibitory activity.

Furthermore, derivatives of 4-amino-2-(trifluoromethyl)benzonitrile have been synthesized and evaluated as potential inhibitors for the treatment of breast cancer by targeting the growth of endothelial cells. sigmaaldrich.comsigmaaldrich.com The interaction of these compounds with their protein targets is a subject of ongoing research, with computational and experimental methods being used to understand the binding modes and structure-activity relationships. nih.gov

Table 1: Examples of Enzyme Inhibition by Related Compounds

| Compound/Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| PF-04457845 (contains trifluoromethyl group) | Fatty Acid Amide Hydrolase (FAAH) | Potent and selective covalent inhibitor with an IC50 of 7.2 nM for human FAAH. nih.gov |

| (2R)-4-Oxo-4-[3-(trifluoromethyl)... | Dipeptidyl Peptidase IV (DPP-IV) | Potent inhibitor with an IC50 of 18 nM. acs.org |

| 4-Amino-2-(trifluoromethyl)benzonitrile derivatives | Endothelial Cell Growth (related to cancer) | Serve as starting material for benzimidazoles that inhibit endothelial cell growth. sigmaaldrich.comsigmaaldrich.com |

| Trifluoromethoxyphenyl indole-5-carboxamide analogues | BCR-ABL1 kinase | Compounds showed good anticancer activity with IC50 values in the low micromolar range. thesciencein.org |

Exploration of Antiviral and Other Biological Activities of Derivatives

In the realm of antiviral research, benzonitrile-containing compounds have shown promise. For example, lipid prodrugs of remdesivir (B604916) nucleoside have been modified with 4-CN-Bn (a 4-cyanobenzyl group) on the sn-2 glycerol (B35011) position. nih.gov These modifications led to improved in vitro antiviral activity against a range of clinically significant RNA viruses from five different families. nih.gov While this example uses a cyanobenzyl group, it demonstrates the utility of the benzonitrile (B105546) scaffold in antiviral drug design.

Benzotriazole derivatives, which can be synthesized from precursors related to benzonitriles, have also been extensively studied for their antiviral properties. openmedicinalchemistryjournal.comnih.gov Some of these compounds have shown selective activity against viruses such as Coxsackievirus B5. nih.gov

In cancer research, trifluoromethoxyphenyl indole-5-carboxamide analogues have been developed as potent inhibitors of BCR-ABL1 kinase, a key target in certain types of leukemia. thesciencein.org Several of these compounds exhibited significant anticancer activity in cell lines such as K562, MCF7, and MV411, with IC50 values as low as 1.1 µM. thesciencein.org

Table 2: Biological Activities of Related Benzonitrile Derivatives

| Derivative Class | Biological Activity | Key Findings |

|---|---|---|

| 4-CN-Bn modified remdesivir lipid prodrugs | Antiviral (RNA viruses) | Improved in vitro antiviral efficacy against viruses from 5 families. nih.gov |

| Trifluoromethoxyphenyl indole-5-carboxamide analogues | Anticancer (BCR-ABL1 kinase inhibition) | IC50 values of 1.1 µM, 1.4 µM, and 1.7 µM in K562, MCF7, and MV411 cell lines, respectively. thesciencein.org |

| Benzotriazole-based derivatives | Antiviral (Coxsackievirus B5) | Several compounds showed selective activity with EC50 values ranging from 6 to 18.5 µM. nih.gov |

Strategies for Improving Bioavailability and Pharmacokinetic Profiles

A significant challenge in drug development is ensuring that a potent molecule has favorable pharmacokinetic properties, including good oral bioavailability. drug-dev.com The inclusion of fluorine-containing groups like trifluoromethoxy is a well-established strategy to enhance these properties. mdpi.comacs.org

The trifluoromethoxy group is more metabolically stable than a simple methoxy (B1213986) group. mdpi.com Replacing a hydrogen atom with a fluorine-containing group can block metabolic hotspots, deactivating aromatic rings from metabolic degradation, which in turn can increase the half-life of a drug. mdpi.com This enhanced metabolic stability is a key advantage of incorporating the -OCF3 group into drug candidates. bohrium.com

Furthermore, the lipophilicity imparted by the trifluoromethoxy group can improve a drug's ability to permeate biological membranes, a critical factor for oral absorption and distribution to target tissues. mdpi.comnih.gov However, a balance must be struck, as excessive lipophilicity can sometimes lead to poor solubility.

Strategies to improve the bioavailability of poorly soluble drugs, which could include some benzonitrile derivatives, involve various formulation techniques. These can include creating amorphous solid dispersions, micronization to increase surface area, and the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). drug-dev.comnih.gov Chemical modification, such as creating prodrugs or salt forms, is another common approach to enhance solubility and absorption. mdpi.com For instance, the phosphate (B84403) salt of a potent DPP-IV inhibitor was selected for clinical development to improve its properties. acs.org

Applications in Agrochemical Research

Design and Synthesis of Novel Herbicides

The 4-(trifluoromethoxy)phenyl structural motif is integral to the design of new-generation herbicides. Researchers have successfully synthesized novel α-trifluoroanisole (trifluoromethoxybenzene) derivatives that demonstrate potent herbicidal effects. nih.gov A notable area of research is the development of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a critical class of herbicides.

In one study, a series of new α-trifluoroanisole derivatives featuring a phenylpyridine moiety were designed and synthesized. nih.gov These compounds were developed to find new herbicidal leads with high efficacy. The synthesis involved multi-step reactions to couple the trifluoromethoxy-containing phenyl group with a herbicidally active pyridine (B92270) structure. The presence of the trifluoromethoxy group was found to be crucial for the molecule's interaction with the target PPO enzyme. nih.gov

For instance, compound 7a from this series, which incorporates a 3-chloro-5-trifluoromethylpyridine and a trifluoromethoxy group, exhibited excellent herbicidal activity against a range of weeds at low application rates. nih.gov This highlights the successful design strategy of using trifluoromethoxy-containing building blocks to create potent new herbicides.

Development of Pesticides and Fungicides with Enhanced Properties

The trifluoromethoxy group is a feature in several commercially successful pesticides and fungicides, where it contributes to their enhanced properties. 4-(Trifluoromethoxy)benzonitrile is utilized as a key intermediate in the synthesis of agrochemicals, where it helps to improve the stability and bioavailability of the final product. chemimpex.com

A number of marketed agrochemicals contain the trifluoromethoxy group, demonstrating its importance in this sector. mdpi.com These include:

Pesticides: Novaluron and Flometoquin

Fungicide: Thifluzamide

Research into new fungicidal compounds has also explored the benefits of the trifluoromethoxy moiety. In a study focused on developing new fungicides inspired by natural products, scientists synthesized a series of phenylpyrrole analogues. nih.gov One of the synthesized compounds, 3,4-Bis(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2,5-dicarboxylic acid (8h) , was evaluated for its fungicidal activity, demonstrating the continued investigation into the utility of this functional group in creating novel crop protection agents. nih.gov The trifluoromethyl group, a close relative of trifluoromethoxy, is also widely used in fungicide design, with compounds like Fluopyram showing the effectiveness of fluorinated pyridines in this domain. mdpi.comnih.gov

Structure-Activity Relationship Studies in Agrochemical Design

Structure-activity relationship (SAR) studies are fundamental to optimizing the performance of agrochemicals. The trifluoromethoxy group is a key focus in these studies due to its profound impact on a molecule's biological activity.

In the development of the aforementioned α-trifluoroanisole herbicides, SAR analysis revealed the importance of the trifluoromethoxy group. nih.gov Molecular docking studies indicated that the introduction of this group was beneficial for creating stable interactions between the herbicidal compound and its target enzyme, Nicotiana tabacum protoporphyrinogen oxidase (NtPPO). This strong binding is a key factor in the high inhibitory activity and herbicidal efficacy of these compounds. nih.gov

Similarly, in the design of novel phenylpyrrole-based fungicides, SAR analysis was conducted on derivatives with various substitutions. The inclusion of a trifluoromethoxy group on the phenyl rings, as in compound 8h , was a strategic choice to modulate the electronic properties and steric profile of the molecule. nih.gov Molecular docking of this compound into the active site of the target enzyme, Rhizoctonia solani CYP51, showed that the trifluoromethoxy group could form favorable interactions, contributing to its binding affinity. nih.gov These studies underscore how the specific placement of a trifluoromethoxy group can be tuned to maximize the performance of a potential agrochemical.

Strategies for Improving Efficacy and Minimizing Environmental Impact

A primary goal in modern agrochemical research is to develop compounds that are highly effective at lower application rates, thereby minimizing their environmental footprint. The inclusion of the trifluoromethoxy group is a key strategy toward achieving this goal.

The inherent properties of the trifluoromethoxy group—namely its high lipophilicity and metabolic stability—can enhance the efficacy of an agrochemical. nih.govchemimpex.com Improved lipophilicity can facilitate the penetration of the active ingredient through the waxy cuticles of plants or the chitinous exoskeletons of insects, leading to better bioavailability. chemimpex.com Enhanced metabolic stability means the compound is less likely to be rapidly broken down by enzymes within the target organism, allowing it to reach its site of action and exert its effect for a longer duration. nih.gov

Applications in Materials Science Research

Synthesis of Advanced Polymers with Enhanced Thermal Stability and Chemical Resistance

The introduction of fluorinated groups, such as trifluoromethoxy, into polymer backbones is a well-established strategy for creating advanced materials with superior performance characteristics. 4-(Trifluoromethoxy)benzonitrile is a key monomer or intermediate in the synthesis of polymers like polyimides and poly(arylene ether)s, which are sought after in the aerospace, microelectronics, and optoelectronics industries. rsc.orgacs.orgmdpi.com

The presence of the -OCF3 group contributes to several beneficial properties. It increases the free volume within the polymer matrix, which disrupts chain packing and can improve solubility for easier processing without sacrificing performance. rsc.org Furthermore, the high bond energy of C-F bonds leads to exceptional thermal stability and resistance to chemical attack and oxidation. mdpi.combwise.kr These polymers exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), making them suitable for applications in harsh environments. mdpi.comresearchgate.net The fluorinated groups also create a hydrophobic, low-energy surface, which results in low water absorption and excellent resistance to moisture-induced degradation. rsc.orgmdpi.comresearchgate.net

Table 1: Properties of Advanced Polymers Incorporating Fluorinated Groups

| Polymer Type | Property | Value | Source(s) |

|---|---|---|---|

| Polyimide-Modified Epoxy Resin | Glass Transition Temperature (Tg) | > 278 °C | researchgate.net |

| Polyimide-Modified Epoxy Resin | 5% Weight Loss Temperature (Td) | > 466 °C (in N₂) | researchgate.net |

| Polyimide-Modified Epoxy Resin | Water Absorption (24h immersion) | < 0.81% | researchgate.net |

| Fluorinated Polyimide | Glass Transition Temperature (Tg) | 259–281 °C | rsc.org |

| Fluorinated Polyimide | 5% Weight Loss Temperature (Td) | 551–561 °C (in N₂) | rsc.org |

| Fluorinated Polyimide | Water Absorption | 0.59–0.68% | rsc.org |

| Optimized Fluorinated Polyimide (TPPI50) | Glass Transition Temperature (Tg) | 402 °C | mdpi.com |

Development of Functional Coatings and Adhesives

The same properties that make fluorinated polymers valuable for bulk applications also make them ideal for use as functional coatings and adhesives. chemimpex.comchemimpex.com Fluorinated poly(arylene ether)s, for example, are explicitly noted for their utility as protective materials, adhesives, and matrix resins for composites. google.commdpi.com

When applied as a coating, these polymers create a durable and protective surface. The hydrophobicity imparted by the trifluoromethoxy groups leads to anti-fouling properties and prevents corrosion by repelling water. mdpi.comresearchgate.net Their inherent chemical inertness protects the underlying substrate from solvents and other corrosive agents. mdpi.combwise.kr The thermal stability ensures that the coatings maintain their integrity at elevated temperatures. These characteristics are particularly advantageous for applications in demanding fields like aerospace and electronics, where components must be shielded from environmental factors. researchgate.netgoogle.com

As adhesives, these polymers offer strong and durable bonds. The excellent processability of some fluorinated polymers allows them to be applied easily before curing into a highly crosslinked, solvent-resistant network. mdpi.com The ability to modify polymer structures to enhance adhesion while retaining thermal and chemical stability is a significant area of materials research. researchgate.netmdpi.com While many polymers have inherently poor adhesion, the incorporation of specific functional groups or surface treatments can significantly improve their bonding capabilities. mdpi.comnih.govresearchgate.net The development of polymers from precursors like this compound contributes to a class of materials that can be tailored for high-performance adhesive applications. google.com

Exploration in Organic Semiconductors and Optical Materials

The electronic properties of the trifluoromethoxy group make this compound and its derivatives interesting for research in organic electronics and optical materials. The strong electronegativity of the fluorine atoms significantly lowers the dielectric constant of polymers that incorporate them. rsc.orgmdpi.comresearchgate.net Materials with a low dielectric constant (low-k) are essential as insulators in microelectronic devices, such as integrated circuits, to reduce signal delay and power consumption. mdpi.comgoogle.com Fluorinated poly(arylene ether)s are specifically highlighted as useful low-k dielectric materials for multilayer interconnects in computer chips. google.commdpi.com

In the field of optical materials, polymers derived from fluorinated monomers often exhibit high optical transparency and low refractive indices. rsc.orgacs.org The introduction of bulky fluorinated groups can inhibit the formation of charge-transfer complexes between polymer chains, which are often responsible for color and opacity in traditional aromatic polymers. acs.org This leads to the creation of colorless and transparent polyimide films suitable for applications such as flexible displays and optical circuitry. acs.orgmdpi.com

Furthermore, the versatility of the benzonitrile (B105546) moiety allows for its incorporation into more complex systems, such as light-responsive materials. Researchers have developed novel fluorinated aromatic polyethers containing photosensitive units like azobenzene (B91143) in the polymer backbone. rsc.org These materials can change their properties upon light illumination, opening up potential applications in smart materials, optical switching, and data storage. rsc.org

Design of Ligands for Catalysis

In the field of catalysis, this compound can serve as a ligand or a precursor for designing more complex ligands for metal-catalyzed reactions. The nitrile (-C≡N) group is a well-known coordinating group that can bind to transition metals. rug.nl The electronic properties of the ligand are crucial for tuning the reactivity and selectivity of the metal catalyst.

The trifluoromethoxy group on the aromatic ring acts as a strong electron-withdrawing group. This electronic influence can modulate the properties of the catalyst in several ways. For instance, by withdrawing electron density from the metal center, it can make the metal more electrophilic, which can be advantageous for certain catalytic cycles. snnu.edu.cn The specific electronic nature of ligands derived from this compound can influence the efficiency of catalytic processes, such as C-N bond formation or hydration reactions. rug.nlsnnu.edu.cn

While direct catalytic applications using this compound as a ligand are a niche area of research, studies on the closely related 4-(Trifluoromethyl)benzonitrile illustrate the principle. This compound has been shown to participate in nickel-catalyzed and ruthenium-catalyzed reactions, where the benzonitrile unit coordinates to the metal center. rug.nlsigmaaldrich.com The design of ligands is a sophisticated process where substituents are strategically chosen to achieve desired catalytic performance, and the trifluoromethoxy group represents a valuable tool in the synthetic chemist's toolbox for creating novel ligands. rsc.org

Environmental Fate and Ecotoxicological Research Perspectives

Degradation Pathways and Persistence in Environmental Compartments

Limited specific data is currently available on the degradation pathways and environmental persistence of 4-(Trifluoromethoxy)benzonitrile. However, insights can be drawn from the known behavior of related benzonitrile (B105546) compounds and the chemical properties of the trifluoromethoxy group.

The degradation of benzonitrile herbicides such as dichlobenil, bromoxynil, and ioxynil (B1672095) in soil and subsurface environments has been studied, revealing that microbial degradation is a key process. nih.gov The nitrile group in these compounds can be transformed into an amide and subsequently to a carboxylic acid by microbial enzymes. However, the presence of the trifluoromethoxy group on the benzene (B151609) ring of this compound is expected to significantly influence its degradation. The trifluoromethoxy group is known for its high metabolic stability due to the strong carbon-fluorine bonds. mdpi.com This stability can make the compound more resistant to both microbial and abiotic degradation processes, potentially leading to greater persistence in environmental compartments like soil and water.

The persistence of soil organic carbon is influenced by functional complexity, which includes the molecular diversity and composition of organic compounds. researchgate.net The introduction of a synthetic compound like this compound could alter this complexity, though the specific interactions and consequences for its persistence are yet to be determined. Further research is needed to elucidate the specific biotic and abiotic degradation pathways of this compound, identify its degradation products, and determine its half-life in various environmental matrices.

Ecotoxicity Assessments for Aquatic and Terrestrial Organisms (e.g., fish, aquatic invertebrates)

Direct ecotoxicity data for this compound on aquatic and terrestrial organisms is not extensively documented in publicly available literature. However, the GHS classification for the compound indicates that it is harmful if swallowed, in contact with skin, and if inhaled, suggesting a potential for toxicity to a range of organisms. nih.gov

To infer potential ecotoxicological effects, studies on related compounds can provide some context. For instance, research on the acute toxicity of other chemical compounds to aquatic organisms like Daphnia magna (a species of water flea) and zebrafish (Brachydanio rerio) embryos are standard methods for assessing the environmental risk of chemicals. nih.govnih.gov Such studies help determine lethal concentrations (LC50) and effective concentrations (EC50) that cause adverse effects in a certain percentage of the test population. Given the use of this compound in the synthesis of agrochemicals, its potential to enter aquatic and terrestrial ecosystems necessitates thorough ecotoxicological evaluation. chemimpex.com Future research should focus on standardized toxicity testing of this compound on representative species from different trophic levels, including algae, invertebrates, and fish, to establish its acute and chronic toxicity profiles.

Biotransformation and Kinetic Studies in Biological Systems

Information on the biotransformation and kinetic studies of this compound in biological systems is currently scarce. The trifluoromethoxy group is known to increase the lipophilicity of molecules, which can enhance their permeability across biological membranes and influence their pharmacokinetic behavior. mdpi.com The high metabolic stability of this group suggests that it may be resistant to enzymatic breakdown within organisms, potentially leading to bioaccumulation. mdpi.com

Understanding the biotransformation of this compound is crucial for assessing its potential for biomagnification in food chains and for identifying any potentially toxic metabolites. Kinetic studies would provide valuable data on the rates of uptake, distribution, metabolism, and excretion of the compound in various organisms. Such studies are essential for developing a comprehensive understanding of its toxicological profile and environmental risk.

Sustainable Chemistry Considerations in the Life Cycle of this compound

The principles of sustainable chemistry aim to minimize the environmental impact of chemical processes and products throughout their life cycle. For this compound, this involves considering the sustainability of its synthesis, use, and disposal.

Several methods for the synthesis of benzonitriles have been developed, with some focusing on greener approaches. For example, the use of ionic liquids as recyclable reaction media and catalysts presents a more environmentally friendly alternative to traditional methods that may use hazardous reagents and solvents. rsc.orgrsc.org The development of continuous flow technologies for the synthesis of related compounds also offers advantages in terms of efficiency, safety, and waste reduction.

Life cycle assessment (LCA) is a valuable tool for evaluating the environmental footprint of a chemical product from cradle to grave. researchgate.netnih.gove3s-conferences.org An LCA of this compound would quantify its environmental impacts, including resource depletion, energy consumption, and emissions, at each stage of its life cycle. Such an assessment could identify hotspots for environmental improvement and guide the development of more sustainable production and application strategies. Given the persistence of some fluorinated compounds in the environment, a comprehensive life cycle perspective is essential for ensuring the long-term sustainability of this compound and its related products. wikipedia.org

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 4-(Trifluoromethoxy)benzonitrile and its derivatives relies on two primary chemical transformations: trifluoromethoxylation and cyanation. Future research is focused on developing novel catalytic systems that offer higher efficiency, milder reaction conditions, and greater sustainability.

Photocatalysis and Radical-Based Methods: Visible-light photoredox catalysis is an emerging frontier for introducing the trifluoromethoxy group. nih.govresearchgate.net This strategy utilizes light to generate highly reactive trifluoromethoxy radicals (•OCF3) under exceptionally mild conditions, offering an alternative to traditional methods that may require harsh reagents. researchgate.netnih.gov Researchers are exploring new photoactive reagents and catalysts to improve the scope and efficiency of C–H trifluoromethoxylation, which could simplify the synthesis of complex aromatic compounds. nih.govresearchgate.net

Advanced Transition Metal Catalysis: Palladium-catalyzed cyanation is a well-established and effective method for converting aryl halides into benzonitriles. scispace.comnih.govrsc.org Future work aims to enhance these systems by developing more active and robust catalysts that can function at lower loadings and tolerate a wider array of functional groups. scispace.comresearchgate.net Innovations in ligand design and the use of palladium nanoparticles are promising avenues for improving catalytic efficacy. scispace.com Beyond palladium, catalysts based on other transition metals like copper and nickel continue to be investigated as more economical and sustainable alternatives. scispace.comnih.gov

| Catalytic Strategy | Transformation | Key Advantages | Future Research Focus |

|---|---|---|---|

| Visible-Light Photocatalysis | Trifluoromethoxylation | Mild reaction conditions, high selectivity, generation of radical intermediates. nih.govresearchgate.net | Development of new, stable photo-active trifluoromethoxylating reagents. nih.gov |

| Advanced Palladium Catalysis | Cyanation | High functional group tolerance, excellent yields. scispace.comnih.gov | Designing ligands for lower catalyst loading and broader substrate scope. scispace.comresearchgate.net |

| Copper/Nickel Catalysis | Cyanation | Cost-effective, sustainable alternatives to palladium. scispace.comnih.gov | Improving catalyst stability and activity for industrial-scale applications. |

| Continuous Flow Chemistry | Trifluoromethylation/Cyanation | Enhanced safety, scalability, and precise control over reaction parameters. acs.org | Integration of photocatalysis and flow reactors for automated synthesis. acs.org |

Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing next-generation catalysts. Advanced in situ spectroscopic techniques, which monitor reactions as they happen, are becoming indispensable tools in this endeavor.

Future research will likely involve the application of techniques like in situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to study the synthesis of this compound. spectroscopyonline.comnih.govnih.gov These methods allow for the real-time observation of reactant consumption, product formation, and the detection of transient intermediates that are invisible to traditional offline analysis. spectroscopyonline.com By providing a detailed kinetic and mechanistic picture, these studies can help chemists fine-tune reaction conditions to maximize yield and minimize byproduct formation. For fluorinated compounds specifically, 19F NMR spectroscopy is a particularly powerful tool for tracking the fate of the fluorine-containing species throughout the reaction. oxinst.com

| Spectroscopic Technique | Potential Insights for Synthesis | Relevance |

|---|---|---|

| In Situ FTIR/Raman | Monitors changes in vibrational modes of functional groups (e.g., -CN, C-O-C) to track reaction progress and identify intermediates. spectroscopyonline.com | Provides real-time kinetic data and helps identify optimal reaction endpoints. |

| In Situ NMR (1H, 13C, 19F) | Offers detailed structural information on species in solution, crucial for identifying transient catalytic species and reaction intermediates. oxinst.com | 19F NMR is especially powerful for directly observing the transformation of fluorine-containing reagents. oxinst.com |

| UV-Vis Spectroscopy | Useful for studying photocatalytic reactions by monitoring the electronic state of the photocatalyst. | Elucidates the mechanism of photo-induced trifluoromethoxylation steps. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Predictive Modeling: For this compound, ML models can be trained on datasets of related fluorinated compounds to predict key properties such as biological activity, toxicity, or material characteristics (e.g., performance in an OLED). rsc.orgchemrxiv.orgacs.org These predictive tools allow researchers to screen vast virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and saving significant time and resources. chemrxiv.orgresearchgate.net

| AI/ML Application | Description | Impact on this compound Research |

|---|---|---|

| Property Prediction | Training algorithms to correlate molecular structure with physical, chemical, or biological properties. chemrxiv.orgacs.org | Enables rapid virtual screening of derivatives for applications in medicine or materials science. researchgate.net |

| AI-Driven Retrosynthesis | Using deep learning to identify optimal synthetic pathways by deconstructing a target molecule. arxiv.orgnih.gov | Accelerates the discovery of efficient and novel routes to complex multifunctional derivatives. chemcopilot.com |

| Reaction Condition Optimization | Employing ML models to predict reaction outcomes under various conditions to maximize yield and minimize waste. rsc.org | Reduces the experimental burden of process development for synthesis. |

Development of Multifunctional Derivatives for Synergistic Applications

A major trend in modern chemistry is the design of single molecules that possess multiple, often synergistic, functionalities. The this compound scaffold is an excellent starting point for creating such multifunctional derivatives.